1-(4-Bromothiazol-2-yl)piperidine-4-carboxamide
Description
1-(4-Bromothiazol-2-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine ring linked to a 4-bromothiazole moiety via a carboxamide group. Its structural complexity combines a brominated thiazole (a five-membered aromatic ring containing sulfur and nitrogen) with a piperidine carboxamide scaffold. This configuration is significant in medicinal chemistry due to the thiazole ring's role in biomolecular interactions and the piperidine moiety's bioavailability-enhancing properties.
Properties
Molecular Formula |
C9H12BrN3OS |
|---|---|
Molecular Weight |
290.18 g/mol |
IUPAC Name |
1-(4-bromo-1,3-thiazol-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C9H12BrN3OS/c10-7-5-15-9(12-7)13-3-1-6(2-4-13)8(11)14/h5-6H,1-4H2,(H2,11,14) |
InChI Key |
NEPQTVXDRWJSMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC(=CS2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Bromothiazol-2-yl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Bromination: The thiazole ring is then brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Coupling with Piperidine: The brominated thiazole is coupled with piperidine-4-carboxamide through nucleophilic substitution reactions, often using a base such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Oxidation Reactions
1-(4-Bromothiazol-2-yl)piperidine-4-carboxamide undergoes oxidation under specific conditions. Common oxidizing agents include hydrogen peroxide or other peroxide-based reagents. These reactions typically target the piperidine ring or other susceptible moieties, leading to oxidized derivatives such as piperidinones or hydroxylated intermediates. The stereochemical and regiochemical outcomes depend on reaction conditions, including solvent choice (e.g., aqueous vs. organic) and temperature.
Hydrolysis of the Amide Group
The carboxamide functional group in the compound is reactive under acidic or basic conditions. Hydrolysis yields a carboxylic acid (piperidine-4-carboxylic acid) and an amine (1-(4-bromothiazol-2-yl)piperidine). This reaction is critical for modifying the compound’s pharmacokinetic properties or synthesizing related derivatives.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl, reflux, aqueous solvent | Piperidine-4-carboxylic acid + 1-(4-bromothiazol-2-yl)piperidine |
| Basic Hydrolysis | NaOH, aqueous solvent, heat | Piperidine-4-carboxylate salt + 1-(4-bromothiazol-2-yl)piperidine |
This reaction is foundational for generating intermediates in medicinal chemistry workflows.
Suzuki Cross-Coupling
The bromine atom on the thiazole ring enables Suzuki-Miyaura coupling reactions. This palladium-catalyzed process introduces aryl groups via reaction with arylboronic acids or esters. For example:
-
Reagents : Tetrakis(triphenylphosphine)palladium(0) catalyst, microwave irradiation (optional).
-
Products : Aryl-substituted thiazole derivatives (e.g., 4-arylthiazol-2-yl-piperidine-carboxamide).
This reaction is pivotal for optimizing the compound’s biological activity, as shown in studies targeting SMN protein up-regulation in SMA (spinal muscular atrophy) models .
Nucleophilic Aromatic Substitution
The bromothiazole moiety can undergo nucleophilic aromatic substitution (NAS) under specific conditions. While less reactive than non-aromatic systems, the thiazole’s electron-deficient nature facilitates substitution by strong nucleophiles (e.g., amines, alkoxy groups). This reaction expands the compound’s utility in creating diverse heterocyclic analogs.
| Reaction Parameter | Typical Conditions | Example Products |
|---|---|---|
| Nucleophile | Amines, alkoxides, thiolates | Substituted thiazole derivatives (e.g., NH₂ → NHAr) |
| Solvent/Temp | Polar aprotic solvents, elevated temps |
This reactivity is leveraged in medicinal chemistry to modulate pharmacodynamic properties.
Piperidine Moiety Modifications
While not explicitly detailed in the provided sources, the piperidine ring can undergo standard organic transformations:
-
Alkylation/Acylation : Introduction of alkyl or acyl groups via nucleophilic substitution.
-
Ring-Opening Reactions : Under harsh conditions (e.g., strong acids/bases), though less common.
-
Functionalization : Conversion to piperidinones or other derivatives via oxidation (as noted in Section 1).
These modifications are inferred from analogous compounds like tert-butyl 4-(4-bromothiazol-2-yl)piperidine-1-carboxylate, which undergo ester hydrolysis and coupling reactions.
Analytical Techniques
Characterization of reaction products and intermediates involves:
-
NMR Spectroscopy : Confirming structural integrity and regiochemistry.
-
Mass Spectrometry : Verifying molecular weight and purity.
-
HPLC : Assessing reaction efficiency and isolating products.
These methods are critical for quality control in both research and industrial settings .
Biological Relevance of Reaction Outcomes
Reaction products derived from this compound exhibit diverse biological activities:
-
Anticancer/Anti-inflammatory Effects : Observed in structurally related compounds.
These applications highlight the importance of optimizing synthetic routes for therapeutic lead generation.
Scientific Research Applications
1-(4-Bromothiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and infectious diseases.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, and its effects on cellular pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromothiazol-2-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and altering biochemical pathways. The compound’s effects on cellular pathways can lead to changes in cell signaling, gene expression, and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness arises from the 4-bromo substitution on the thiazole ring and the piperidine-4-carboxamide backbone . Below is a systematic comparison with structurally related compounds:
Substituent Effects on Thiazole Derivatives
- Bromine vs. Smaller Halogens (Cl, F): The 4-bromo group in the target compound increases steric bulk and electron-withdrawing effects compared to chloro or fluoro substituents. This enhances binding affinity to hydrophobic enzyme pockets but may reduce solubility. For example, 1-(4-Chlorothiazol-2-yl)ethanone exhibits higher electrophilic reactivity due to chlorine’s moderate electron-withdrawing capacity, whereas bromine’s larger size may favor stronger van der Waals interactions .
- Bromine vs.
Heterocyclic Core Modifications
- Thiazole vs. Pyrimidine: Pyrimidine-based analogs (e.g., 6-amino-pyrimidine-4-carboxamide) lack sulfur but retain nitrogen-rich aromaticity, favoring interactions with nucleic acid targets. This contrasts with the thiazole’s sulfur atom, which enhances metal-binding capacity (e.g., in metalloenzyme inhibition) .
- Thiazole vs.
Piperidine Carboxamide Backbone
The piperidine-4-carboxamide moiety is a common scaffold in neuroactive and anticancer agents. For instance:
- 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid uses a benzoyl group instead of thiazole, showing altered enzyme inhibition profiles due to the methoxy group’s electron-donating effects .
- N-(3-Methoxypropyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide incorporates a sulfonyl group, enhancing solubility but reducing blood-brain barrier penetration compared to the target compound .
Research Implications
- Bioactivity : The bromothiazole-piperidine combination may synergize halogen bonding (Br) with the conformational flexibility of piperidine, enabling dual-target inhibition.
- Synthetic Challenges : Bromine’s reactivity complicates regioselective thiazole functionalization, necessitating optimized catalytic conditions .
- Therapeutic Potential: Structural analogs with pyrimidine or benzimidazole cores highlight divergent applications (e.g., immunosuppression vs. anticancer), suggesting the target compound’s niche in neuropharmacology .
Biological Activity
1-(4-Bromothiazol-2-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a thiazole ring substituted with a bromine atom and a piperidine moiety. Its structural formula can be represented as follows:
Research indicates that this compound exhibits its biological effects through several mechanisms:
- Inhibition of Na+/K(+)-ATPase : This compound has been shown to inhibit Na+/K(+)-ATPase activity, which is crucial for maintaining cellular ion balance and is often dysregulated in cancer cells .
- Induction of Apoptosis : Studies have demonstrated that the compound can trigger apoptosis in cancer cell lines by increasing caspase activity and altering cell cycle dynamics .
- Inhibition of Oncogenic Pathways : It has been reported to affect Ras oncogene activity, which plays a pivotal role in cell proliferation and survival .
Biological Activity and Efficacy
The biological activity of this compound has been evaluated across various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). The following table summarizes the IC50 values obtained from studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.48 | Induction of apoptosis via caspase activation |
| HCT-116 | 0.78 | Inhibition of Na+/K(+)-ATPase |
| A549 | 1.17 | Modulation of Ras oncogene activity |
Case Study 1: Anticancer Activity
In vitro studies demonstrated that this compound exhibited selective cytotoxicity against various cancer cell lines. The most potent derivatives were shown to arrest the cell cycle at the G2/M phase, indicating potential for further development as anticancer agents .
Case Study 2: Mechanistic Insights
A study utilized Western blot analysis to confirm that treatment with this compound led to increased expression levels of p53, a key regulator in apoptosis . This finding supports its potential as a therapeutic agent targeting apoptotic pathways.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiazole ring significantly impact biological activity. For instance, electron-withdrawing groups at specific positions enhance potency against certain cancer types . Further optimization may lead to improved pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
